molecular formula C11H10BrN B13471128 8-(Bromomethyl)-6-methylquinoline

8-(Bromomethyl)-6-methylquinoline

Cat. No.: B13471128
M. Wt: 236.11 g/mol
InChI Key: MAUYKWXQNJUVFO-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-6-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 8th position and a methyl group at the 6th position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-6-methylquinoline typically involves the bromomethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is efficient and minimizes the generation of toxic byproducts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-6-methylquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN) under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

  • Substitution reactions yield various quinoline derivatives with different functional groups.
  • Oxidation reactions produce quinoline N-oxides.
  • Reduction reactions result in tetrahydroquinoline derivatives.

Scientific Research Applications

8-(Bromomethyl)-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-6-methylquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein functions. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

    8-(Bromomethyl)quinoline: Lacks the methyl group at the 6th position.

    6-Methylquinoline: Lacks the bromomethyl group at the 8th position.

    8-(Chloromethyl)-6-methylquinoline: Has a chloromethyl group instead of a bromomethyl group.

Uniqueness: 8-(Bromomethyl)-6-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

8-(bromomethyl)-6-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12/h2-6H,7H2,1H3

InChI Key

MAUYKWXQNJUVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)CBr)N=CC=C2

Origin of Product

United States

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